molecular formula C22H20ClNO3 B12591705 3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide CAS No. 648924-28-1

3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide

Cat. No.: B12591705
CAS No.: 648924-28-1
M. Wt: 381.8 g/mol
InChI Key: FZVORHABSCESKP-UHFFFAOYSA-N
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Description

3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an ethoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and ethoxyphenyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

648924-28-1

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

3-chloro-N-[3-[2-(2-methoxyphenyl)ethoxy]phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-26-21-11-3-2-6-16(21)12-13-27-20-10-5-9-19(15-20)24-22(25)17-7-4-8-18(23)14-17/h2-11,14-15H,12-13H2,1H3,(H,24,25)

InChI Key

FZVORHABSCESKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCOC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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